Endothal monohydrate

Description

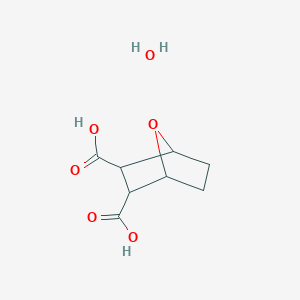

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLALKDQINFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037710 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62059-43-2, 145-73-3 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endothal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Regulatory Frameworks in Endothal Research

Early Investigations and Development of Endothal's Herbicidal Efficacy (mid-1950s onward)

The herbicidal potential of endothall (B106541) (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) was first identified in 1950 by Tischler and his colleagues, who described its properties as a defoliant and desiccant for terrestrial plants. apms.org This initial discovery paved the way for further investigation into its utility in agriculture and environmental management. By 1953, its efficacy as an aquatic herbicide was discovered, leading to its first registration for this purpose in 1960. apms.orgccetompkins.org The Pennwalt Corporation, the manufacturer at the time, suggested its aquatic herbicidal properties in the mid-1950s, with formal development for this application commencing in 1958. mass.gov

Early research focused on different formulations to optimize its effectiveness and application. Two primary derivatives were developed for aquatic weed control: the mono(N,N-dimethylalkylamine) salt and the dipotassium (B57713) salt. mass.gov These formulations, marketed under tradenames like AQUATHOL® for the sodium and potassium salts and HYDROTHOL® for the fatty amine salts, offered distinct advantages. apms.org The monoamine salt formulations proved particularly effective against filamentous algae, while the dipotassium salt formulations exhibited lower toxicity to fish, making them more suitable for use in fisheries. mass.gov Initial developmental studies also found that adding ammonium (B1175870) sulfate (B86663) accelerated defoliant activity on the foliage of terrestrial plants, though this effect was not observed in soil or aquatic applications. apms.org

Endothall's unique chemical structure, containing only carbon, hydrogen, and oxygen, presented challenges for early residue detection methods, as it lacked elements like halogens or nitrogen that typically aid in analysis. apms.org Despite these challenges, its use expanded, and by the early 1980s, it was employed as a defoliant for crops like cotton and potato, and as a herbicide for both terrestrial and aquatic weeds. epa.gov

Progression of Research Supporting Regulatory Registrations and Reregistrations (e.g., Federal Insecticide, Fungicide, and Rodenticide Act amendments)

The regulatory journey of endothall has been shaped significantly by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and its subsequent amendments. wikipedia.orgebsco.com FIFRA, first enacted in 1947, established the framework for pesticide regulation in the United States, initially under the purview of the Department of Agriculture. wikipedia.orgebsco.com Major revisions in 1972 transferred this authority to the newly formed Environmental Protection Agency (EPA), shifting the focus to protecting public health and the environment. wikipedia.orgepa.gov

A pivotal moment in the regulatory history of many existing pesticides, including endothall, came with the 1988 amendments to FIFRA. mass.govwikipedia.orgepa.gov These amendments mandated the re-registration of pesticides that had been registered before 1984 to ensure they met more stringent contemporary scientific and safety standards. wikipedia.orgepa.gov This required manufacturers to submit a comprehensive suite of data on toxicity and environmental fate. mass.gov

The EPA's re-evaluation process for endothall under the 1988 amendments involved a thorough review of existing data and the submission of new studies by the manufacturer. mass.govepa.gov This process, known as the Reregistration Eligibility Decision (RED) program, assessed the risks and benefits of the pesticide's use. govinfo.gov In 2005, the EPA concluded its re-evaluation and published a RED document for endothall, determining that it was eligible for reregistration provided that specific mitigation measures were implemented. govinfo.govpublications.gc.cacygnetenterprises.com This decision was supported by numerous studies on its environmental persistence and toxicity to aquatic organisms. mass.gov The Food Quality Protection Act (FQPA) of 1996 further amended FIFRA, requiring the EPA to reassess all existing pesticide tolerances to ensure they met a new, stricter safety standard. ccetompkins.orgepa.gov Endothall continues to be subject to periodic review by the EPA under the registration review program, which re-evaluates each registered pesticide every 15 years to ensure it still meets the FIFRA registration standard. regulations.gov

| Year/Act | Key Provision or Action | Impact on Endothall |

|---|---|---|

| 1960 | First registration for aquatic use. apms.orgccetompkins.org | Allowed for commercial use as an aquatic herbicide. |

| 1972 | FIFRA amended, transferring authority to the EPA. wikipedia.orgepa.gov | Shifted regulatory focus to environmental and health protection, placing endothall under EPA oversight. |

| 1988 | FIFRA amendments mandate re-registration of older pesticides. mass.govepa.gov | Initiated a comprehensive review of endothall's safety and environmental impact based on current scientific standards. mass.gov |

| 1996 | Food Quality Protection Act (FQPA) amends FIFRA. ccetompkins.orgepa.gov | Required reassessment of endothall residue tolerances to meet a stricter safety standard. epa.gov |

| 2005 | EPA issues Reregistration Eligibility Decision (RED). govinfo.govpublications.gc.cacygnetenterprises.com | Confirmed endothall's eligibility for continued registration with the implementation of specified risk mitigation measures. govinfo.govpublications.gc.ca |

Pivotal Research Milestones in the Academic Understanding of Endothal

For many years after its introduction, the precise molecular mode of action of endothall was not clearly understood. mass.gov Early research suggested several mechanisms, including interference with plant protein and lipid synthesis, disruption of cell membranes, and inhibition of respiration. ccetompkins.orgmass.govuky.edu Studies in the 1960s indicated that endothall could inhibit the incorporation of malonic acid into lipids in certain plants. mass.gov However, a definitive molecular target remained elusive.

A significant breakthrough in understanding endothall's mechanism came from research identifying it as a potent inhibitor of serine/threonine protein phosphatases, specifically protein phosphatase 2A (PP2A). nih.govmdpi.com This discovery was aided by studies on cantharidin (B1668268), a natural toxin from blister beetles that is structurally similar to endothall. nih.govusda.gov Cantharidin was known to be a strong inhibitor of animal protein phosphatases. usda.gov

Subsequent research confirmed that endothall, like cantharidin, inhibits PP2A and, to a lesser extent, protein phosphatase 1 (PP1) in plants. nih.govmdpi.com Protein phosphatases are crucial enzymes that, along with protein kinases, regulate a vast array of cellular processes by controlling the phosphorylation state of proteins. usda.gov By inhibiting PP2A, endothall disrupts these fundamental regulatory pathways, leading to a cascade of events that ultimately result in cell death. mdpi.comusda.gov This inhibition affects critical functions like the cell cycle, signal transduction, and metabolism. mdpi.com Research has validated that this inhibition of serine/threonine protein phosphatases is the primary herbicidal target site of endothall. usda.gov While long considered a contact herbicide, more recent studies have provided evidence that endothall can exhibit systemic activity in some aquatic plant species, being absorbed by foliage and translocating to other parts of the plant, such as the roots. mountainscholar.orgufl.edu

| Time Period | Key Research Findings/Hypotheses | Supporting Evidence |

|---|---|---|

| 1960s-1980s | Postulated to interfere with protein synthesis, lipid synthesis, and respiration. mass.govuky.edu | Studies showed inhibition of malonic acid incorporation into lipids and increased respiratory rates in treated plants. mass.gov |

| 1990s | Identified as an inhibitor of serine/threonine protein phosphatases (PP1 and PP2A). nih.gov | Comparative studies with the known PP2A inhibitor cantharidin revealed that endothall also inhibited PP1 and PP2A in spinach leaves. nih.gov |

| 2010s | Validated serine/threonine protein phosphatase as the primary herbicidal target site. usda.gov | Research demonstrated a direct link between endothall's phytotoxicity and its ability to inhibit plant serine/threonine protein phosphatase activity. usda.gov |

| Recent | Demonstrated systemic behavior in certain aquatic plants. mountainscholar.orgufl.edu | Studies showed absorption and translocation of radiolabeled endothall from shoots to roots in species like hydrilla. mountainscholar.org |

Synthetic Methodologies and Chemical Development of Endothal Monohydrate

Diels-Alder Condensation Reactions and Subsequent Chemical Modifications

The primary synthetic route for Endothall (B106541) involves a Diels-Alder condensation reaction between furan (B31954) and maleic anhydride. nih.gov This reaction is a fundamental organic synthesis method known for its ability to form polycyclic organic products with specific regioselectivity and stereoselectivity. mcpherson.edu In the context of Endothall synthesis, the reaction typically proceeds under mild conditions.

Reaction Conditions for Diels-Alder Condensation in Endothall Synthesis nih.gov

| Parameter | Condition |

| Reactants | Furan, Maleic Anhydride |

| Temperature | 35 °C |

| Pressure | Atmospheric |

| Phase | Liquid |

| Diluent (Optional) | Isopropyl ether |

| Catalyst | None |

| Reaction Time | Approximately 7 hours |

The Diels-Alder reaction involves the breaking of three pi bonds and the formation of two sigma bonds and one new pi bond, and it is generally an exothermic process. mcpherson.edu Following the initial Diels-Alder adduct formation, subsequent chemical modifications are crucial to yield Endothall. These modifications typically involve the hydrogenation of the Diels-Alder condensation product, followed by hydrolysis and neutralization. nih.gov Endothall is structurally related to cantharidin (B1668268) (CTD) and norcantharidin (B1212189) (NCTD), sharing a similar bicyclic core. mdpi.commdpi.com

Investigation of Process Chemistry and Reaction Condition Optimization

The investigation of process chemistry and the optimization of reaction conditions for Endothall synthesis are critical for enhancing manufacturing efficiency, profitability, and safety. Chemical process optimization aims to maximize product yield, reduce waste generation, and minimize energy consumption. deskera.com

Key aspects of optimizing chemical processes for compounds like Endothall include:

Understanding Reaction Mechanisms: A thorough understanding of the underlying chemical reaction mechanism is foundational for designing and optimizing the production process. deskera.com

Efficiency and Sustainability: Efforts are directed towards designing processes that minimize waste and energy consumption, while also promoting the reuse of materials. deskera.com

Optimization Techniques: Various techniques and tools are employed for process analysis and improvement. These can include derivative-free optimization methods, which are particularly useful when objective functions are non-differentiable, noisy, or when calculating derivatives is challenging. numberanalytics.com These methods balance exploration (identifying promising regions in the solution space) and exploitation (refining the search within these regions to converge to an optimal solution). numberanalytics.com

Process Simulation: Integrating derivative-free optimization algorithms with process simulators allows for the automated search for optimal operating conditions or design parameters. numberanalytics.com

Data Management: Effective data management and seamless data transfer across all project phases, from initial design to operation, are vital for successful chemical process optimization. endress.com

Research into Novel Formulations and Derivatives for Enhanced Efficacy in Specific Research Contexts

Research into novel formulations and derivatives of Endothall focuses on enhancing its efficacy and broadening its application in specific contexts. Endothall is commercially available in various salt forms, such as disodium (B8443419) endothall (e.g., Aquathol, Endothal turf herbicide), dipotassium (B57713) endothall (e.g., Potassium Endothal), and mono-(N,N-dimethylalkylamine) salts. nih.gov

A significant aspect of enhancing Endothall's efficacy involves its use in combination with other active ingredients. For instance, the combination of endothal-sodium (B8061699) salt with propham, marketed as Murbetol, has been shown to be considerably more herbicidal than either component alone. nih.gov Similarly, Aquathol plus combines dipotassium endothall with the potassium salt of silvex, and Endothal-TCA combines disodium endothall with TCA, creating formulations with enhanced or broadened activity. nih.gov More recently, premix formulations like Chinook®, which combine Endothall with 2,4-D, have been developed to leverage different modes of action for improved control of invasive aquatic plants such as Eurasian watermilfoil. cambridge.org Compositions involving copper-endothall salts have also been investigated for their utility in regulating application rates. google.com

While the precise herbicidal mode of action of Endothall is not fully elucidated, it is known to interfere with plant protein synthesis, lipid synthesis, and the activities of dipeptidases and proteinases. mass.govresearchgate.net It has also been suggested to act as a respiratory inhibitor and affect mRNA synthesis in some plants. mass.govresearchgate.net Research into novel formulations often explores advanced delivery systems, including nanosystems like liposomes, polymeric micelles, nanoparticles, and dendrimers, to improve therapeutic efficacy, safety, and market appeal. nih.gov The development of novel excipients also plays a crucial role in overcoming formulation challenges, thereby improving the stability, solubility, and bioavailability of active compounds. pharmafocusamerica.com

Molecular and Cellular Mechanisms of Action of Endothal

Interference with Plant Biosynthetic Pathways

Endothal significantly interferes with fundamental biosynthetic pathways in plants, impacting the production of essential macromolecules and the activity of key enzymes.

Disruption of Plant Lipid Synthesis and Associated Metabolic Processes

Endothal has been reported to inhibit lipid synthesis in plants fishersci.comnih.govscbt.comnih.govnih.govchemservice.com. Specifically, studies have shown that endothal inhibits the incorporation of malonic acid into lipids fishersci.comnih.gov. For instance, a concentration of 5 µg/L of endothal caused an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hypocotyl segments of the hemp plant (Sesbania exaltata) nih.gov. This disruption of lipid synthesis directly impacts the formation and integrity of cellular membranes, which are largely composed of lipids nih.gov.

Table 1: Inhibition of Lipid Synthesis by Endothal in Hemp Plant Hypocotyl Segments

| Endothal Concentration (µg/L) | Inhibition of Malonic Acid Incorporation into Lipids (%) | Reference |

| 5 | ~40 | nih.gov |

Impact on Cellular Respiration and Plant Energy Metabolism

Endothal significantly impacts plant cellular respiration and energy metabolism fishersci.comnih.govscbt.comnih.govnih.govchemservice.com. It interferes with respiratory processes, leading to a collapse of the membrane electrical gradient due to a lack of energy fishersci.comnih.govchemservice.com. This disruption in energy production is a critical component of endothal's herbicidal action, as it impairs the plant's ability to sustain vital cellular functions fishersci.comnih.govchemservice.com.

Interestingly, the effect of endothal on respiration can be concentration-dependent. Studies on Hydrilla verticillata showed that endothal reduced respiration at a concentration of 100 µM but stimulated it at 1000 µM. The herbicidal activity of endothal is not entirely light-dependent, with its effects often being more pronounced in the dark, suggesting a direct inhibition of respiration wikipedia.orgnih.govchemservice.com.

Table 2: Effect of Endothal Concentration on Respiration in Hydrilla verticillata

| Endothal Concentration (µM) | Effect on Respiration | Reference |

| 100 | Reduced | |

| 1000 | Stimulated |

Alterations in Plant Cell Membrane Permeability and Integrity

A hallmark of endothal's mechanism of action is its profound impact on plant cell membrane permeability and integrity fishersci.comnih.govscbt.comwikipedia.orgnih.govuni.lunih.govchemservice.com. Endothal is considered a membrane-active compound that causes rapid cellular disruption scbt.comwikipedia.org. This disruption leads to the formation of "leaky membranes" and the rapid desiccation of plant tissues fishersci.comnih.govscbt.comchemservice.com. The loss of membrane integrity results in the leakage of cellular contents, further impairing the plant's ability to function and produce energy scbt.comnih.gov.

Studies on ion leakage from plant tissues demonstrate this effect. For instance, endothal caused a greater than 30% increase in conductivity (indicating ion leakage) after 6 hours and nearly 90% after 24 hours in cucumber leaf disks kept in the dark wikipedia.org. In Hydrilla verticillata, endothal caused approximately 60% conductivity under light conditions after 30 hours, and over 80% conductivity under dark conditions, with more rapid leakage observed in the dark chemservice.com.

Table 3: Ion Leakage (Cellular Damage) Induced by Endothal

| Plant Tissue | Condition | Time (Hours) | Ion Leakage (% Conductivity) | Reference |

| Cucumber Leaf Disks | Dark | 6 | >30 | wikipedia.org |

| Cucumber Leaf Disks | Dark | 24 | ~90 | wikipedia.org |

| Hydrilla Shoot Tips | Light | 30 | ~60 | chemservice.com |

| Hydrilla Shoot Tips | Dark | 30 | >80 | chemservice.com |

Interaction with Intracellular Signaling Mechanisms

Recent research has shed light on endothal's interaction with intracellular signaling mechanisms, particularly its role as a protein phosphatase inhibitor uni.luscbt.com. Endothal has been reported to inhibit plant protein phosphatases 1 (PP1) and 2A (PP2A) scbt.com. These serine/threonine protein phosphatases are crucial regulatory enzymes involved in maintaining the balance of phosphorylated and dephosphorylated proteins, which play vital roles in signal transduction pathways and various cellular processes.

The inhibition of PP2A, in particular, has been linked to distortions in the orientation of cell division planes and microtubule spindle structures, leading to cell cycle arrest in prometaphase in meristematic corn root tips. Similar effects have been observed in tobacco BY-2 cells, including malformed spindles, prometaphase arrest of nuclei, and abnormal perinuclear microtubule patterns. Endothal's action in this regard is analogous to that of cantharidin (B1668268), a natural product that is also a potent inhibitor of PP1 and PP2A uni.lu. This inhibition of protein phosphatases causes a lethal disruption of various plant processes, highlighting a unique molecular target site for endothal unlike other commercial herbicides.

Inhibition of Serine/Threonine Protein Phosphatases (e.g., PP2A/PP1)

A primary molecular mechanism of Endothal involves the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). researchgate.net Endothal is a cell-permeable and specific inhibitor of PP2A, demonstrating an IC50 of 90 nM, while its effect on PP1 is weaker, with an IC50 of 5 µM. nih.gov These protein phosphatases are crucial regulators of nearly every cellular process, including gene transcription and translation, metabolism, protein-protein interactions, protein activity, and apoptosis. researchgate.netresearchgate.net The inhibition of these enzymes by Endothal leads to tissue desiccation and necrosis in plants. researchgate.net

Research findings indicate that Endothal inhibits the activity of alfalfa serine/threonine PP2A and, to a lesser extent, PP1, which subsequently impacts the coordination of chromosomal and microtubule events during plant cell mitosis. researchgate.net Both Endothal and its chemical analogue, cantharidin, inhibit plant serine/threonine protein phosphatases in a time-dependent manner, suggesting they act as slow, irreversible inactivators of these enzyme activities. researchgate.net

The significance of PP1 and PP2A extends across various cellular functions. These enzymes are among the most abundant serine/threonine phosphatases and play critical roles in processes such as endothelial barrier regulation, cytoskeletal remodeling, and cell contractility through the dephosphorylation of specific targets. mdpi.comembl.de

Table 1: Inhibition Potency of Endothal on Protein Phosphatases

| Protein Phosphatase | IC50 (nM) | Reference |

| PP2A | 90 | nih.gov |

| PP1 | 5000 | nih.gov |

Influence on Histamine (B1213489) Synthesis Enzyme Activity (Histidine Decarboxylase)

While Histidine Decarboxylase (HDC) is the primary enzyme responsible for catalyzing histamine synthesis from histidine in various biological systems, including endothelial cells, direct and clear evidence explicitly detailing Endothal's influence on Histidine Decarboxylase activity within the reviewed scientific literature is limited. uni.edunih.govfrontiersin.org Studies have explored HDC activity in contexts such as microcirculatory regulation and atherogenesis, and specific HDC inhibitors like (S)-alpha-fluoromethylhistidine have been identified. uni.edunih.gov However, a definitive mechanistic link between Endothal monohydrate and the modulation of HDC activity is not clearly established in the available sources.

Disruption of Isoprenoid Biosynthesis Pathways (e.g., 2-C-methyl-D-erythritol 4-phosphate pathway, Carotenoid Accumulation)

Isoprenoids, also known as terpenoids, are a vast class of natural products critical for various physiological and biochemical processes in plants. Their biosynthesis primarily proceeds through two pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The MEP pathway, localized in plastids, is responsible for synthesizing isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are precursors for a wide array of plastidic isoprenoids, including carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as hormones such as abscisic acid and gibberellins. plos.orgresearchgate.netnih.govnih.govresearchgate.net Disruption of the MEP pathway is detrimental to plant health and development. nih.govnih.gov Carotenoid biosynthesis, specifically, initiates with the MEP pathway to form IPP, followed by the isoprenoid pathway to yield geranylgeranyl diphosphate (GGPP). The initial committed step in carotenoid synthesis involves the head-to-head condensation of two GGPP molecules to form phytoene. plos.orgresearchgate.netnih.govresearchgate.net However, direct research findings explicitly detailing this compound's specific disruption or inhibition of the 2-C-methyl-D-erythritol 4-phosphate pathway or subsequent carotenoid accumulation were not clearly established in the reviewed literature.

Comparative Mechanistic Analyses: Endothal and Cantharidin Analogues

Endothal is chemically related to cantharidin, a natural toxin produced by blister beetles. researchgate.netwikipedia.org Both compounds are recognized for their phytotoxic effects and share a common mechanism of action involving the inhibition of protein phosphatases. uni-lj.sisemanticscholar.org Specifically, both Endothal and cantharidin are known inhibitors of protein phosphatase 2A (PP2A). wikipedia.org

Comparative studies have shown that cantharidin and its analog, norcantharidin (B1212189), inhibit mammalian and plant protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) activity in vivo. researchgate.net Strong evidence suggests that the herbicidal mode of action of Endothal is intimately linked to the inhibition of serine/threonine protein phosphatases, similar to cantharidin. researchgate.net Both Endothal and cantharidin induce similar symptoms in plants and act as slow, irreversible inactivators of plant serine/threonine protein phosphatases in a time-dependent manner. researchgate.net

While both compounds exert their effects through phosphatase inhibition, differences in their potency and downstream effects have been observed. Transcriptome analyses in Arabidopsis thaliana revealed that genes affected by cantharidin's inhibition of protein phosphatases were similarly, but more pronouncedly, affected by Endothal. researchgate.net Conversely, some findings indicate that the phosphatase protein functioning in plants is inhibited more effectively by Endothal compared to cantharidin. semanticscholar.org A study on Cichorium intybus L. demonstrated that cantharidin increased the expression of antioxidant enzymes like catalase and glutathione (B108866) peroxidase more significantly than Endothal at certain concentrations. uni-lj.sisemanticscholar.org

Table 2: Comparative Effects of Cantharidin and Endothal on Gene Expression of Antioxidant Enzymes in Cichorium intybus L.

| Enzyme | Compound | Concentration (µg/mL) | Effect on Gene Expression (vs. Control) | Reference |

| Catalase | Cantharidin | 2.5 | Increased (most significant in shoot) | uni-lj.sisemanticscholar.org |

| Glutathione Peroxidase | Cantharidin | 5.5 | Increased (most significant in root) | uni-lj.sisemanticscholar.org |

| Catalase | Endothal | 2.5, 5.5, 10 | Increased (less than cantharidin) | uni-lj.sisemanticscholar.org |

| Glutathione Peroxidase | Endothal | 2.5, 5.5, 10 | Increased (less than cantharidin) | uni-lj.sisemanticscholar.org |

Environmental Dynamics and Biodegradation Pathways of Endothal

Environmental Persistence and Degradation Kinetics

The persistence of endothall (B106541) in the environment is relatively short due to rapid biological breakdown. It is generally stable against oxidation, chemical hydrolysis, and photolysis. mass.gov The primary mechanism for its dissipation is biodegradation by microorganisms. noaa.gov

Dissipation Rates in Varied Aquatic Environments (Aerobic vs. Anoxic Conditions)

In aquatic systems, the presence of oxygen is a critical factor in the rate of endothall degradation. Under aerobic conditions, endothall biodegrades quickly, with a reported half-life of approximately one week or less. mass.govepa.gov However, under anoxic (oxygen-deficient) conditions, the rate of biodegradation slows, and the half-life extends. mass.govwi.gov One manufacturer-determined study reported a half-life of 10 days for the dipotassium (B57713) salt of endothall in water under anaerobic conditions. mass.gov

Field studies in various aquatic settings have demonstrated a range of dissipation times. In ponds treated with 0.3 to 10 ppm, endothall was undetectable after an average of 2.5 days, with a maximum of 4 days. mass.gov Other studies have reported half-lives of 4 days in greenhouse pools and 12 days in irrigation supply ponds. mass.gov The presence of sediment is crucial for degradation; studies in mesocosms showed that endothall did not degrade over a 21-day period in water without sediment. nih.govresearchgate.net In the presence of sediment, however, degradation commenced after a lag phase of 5-11 days and was nearly complete by day 14. nih.govresearchgate.net

Interactive Data Table: Endothall Dissipation in Aquatic Environments

| Environment Type | Condition | Reported Half-Life / Dissipation Time |

| General Aquatic | Aerobic | < 7 days |

| General Aquatic | Anaerobic / Anoxic | ~10 days |

| Ponds | Field Study | Undetectable in 2.5 - 4 days |

| Greenhouse Pools | Experimental | 4 days |

| Irrigation Ponds | Field Study | 12 days |

| Mesocosm (Water only) | Experimental | No degradation in 21 days |

| Mesocosm (Water + Sediment) | Experimental | Near complete degradation by 14 days |

Degradation Characteristics in Terrestrial Soil Matrices

Interactive Data Table: Endothall Degradation in Soil

| Soil Condition | Reported Half-Life |

| General Soil (Aerobic) | 4 - 9 days |

| Clay Soils | 4 - 5 days |

| High Organic Content Soils | 9 days |

Microbial Biotransformation Research

The breakdown of endothall is almost entirely a biological process driven by microorganisms that use the compound as a source of carbon. mdpi.com This biotransformation leads to the splitting of the oxabicyclo ring structure. mass.gov The primary breakdown product identified under aerobic conditions is glutamic acid, an amino acid that is then rapidly consumed by other bacteria. noaa.govepa.govwi.gov

Identification and Characterization of Microorganisms Involved in Endothall Degradation

Research has identified specific bacteria capable of metabolizing endothall. A key organism isolated from lake hydrosoil that can use endothall as its sole source of carbon and energy is a species of Arthrobacter. mdpi.com The presence of such capable microorganisms is fundamental to the degradation process. Studies have shown that microbial populations previously exposed to endothall can lead to a faster onset of degradation, reducing the initial lag phase by 2 to 4 days. nih.govresearchgate.netnih.gov This suggests an adaptation of the microbial community to utilize the herbicide.

Influence of Environmental Factors on Biodegradation

Several environmental factors significantly affect the rate at which microorganisms break down endothall.

Microbial Populations: The presence and adaptation of microbial communities capable of degrading endothall are paramount. As noted, prior exposure of these populations can accelerate the degradation process. nih.govresearchgate.net

Sediment and Organic Matter: In aquatic environments, the presence of sediment is essential for degradation to occur. nih.govnih.gov In soil, higher organic matter content can prolong the persistence of endothall, suggesting that adsorption to organic particles may temporarily reduce its bioavailability to microbes. epa.govnoaa.gov The presence of plant tissue also influences biodegradation. mass.gov

Temperature: Water temperature plays a direct role in microbial activity and, consequently, in the rate of endothall degradation. The degradation rate increases as water temperature rises. wi.gov Conversely, the efficacy of endothall as an herbicide can be inhibited at lower water temperatures. researchgate.net

Transport and Distribution Studies in Environmental Compartments

The movement of endothall through the environment is dictated by its physical and chemical properties. It has a very high water solubility and a low soil adsorption coefficient (Koc), with measured values of less than 2, and other estimates around 10 to 20. epa.govnih.govucanr.eduepa.gov This low Koc value indicates that endothall adheres very poorly to soil and sediment particles, classifying it as having very high mobility in soil. epa.govnih.govchemsafetypro.com

Despite its high mobility potential, the extent of leaching through the soil profile is limited by its rapid microbial degradation. epa.govnoaa.govmdpi.com The quick breakdown of the compound means it is often eliminated before significant downward movement to groundwater can occur. mdpi.com

Endothall is not expected to bioaccumulate in aquatic organisms. epa.gov This is supported by a very low bioconcentration factor (BCF) of less than 1 measured in bluegill sunfish. epa.govnih.gov Due to its low vapor pressure, volatilization from soil or water surfaces is not considered a significant dissipation pathway. epa.gov

Sorption Characteristics to Sediments and Suspended Particulates

Endothal's potential for sorption to sediments and suspended particulates is generally low. nih.govepa.gov The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil and sediment, has been estimated and measured for endothall. These values indicate a low affinity for adsorption.

Research findings have reported Koc values of less than 2 and 10 in sediment/water systems. nih.govepa.gov An estimated Koc value of 13 was also derived from its log Kow (octanol-water partition coefficient) of 1.91. nih.gov Based on standard classification schemes, these Koc values suggest that endothall is not expected to significantly adsorb to suspended solids and sediment. nih.gov

The chemical nature of endothall in typical environmental pH ranges is a primary determinant of its low sorption. Endothall has two carboxylic acid moieties with pKa values of 3.4 and 6.7. nih.gov This indicates that in environments with pH values between 5 and 9, endothall will exist almost entirely in its anionic (negatively charged) form. Anions generally exhibit weak adsorption to soils containing organic carbon and clay, which are typically also negatively charged. nih.gov

Table 1: Measured and Estimated Soil Adsorption Coefficient (Koc) for Endothall

| Parameter | Value | Reference |

|---|---|---|

| Measured Koc (Sediment/Water) | < 2 | epa.gov |

| Measured Koc (Sediment/Water) | 10 | nih.gov |

Volatilization from Aqueous and Soil Surfaces

Volatilization is not considered a significant environmental dissipation pathway for endothal monohydrate from either water or soil surfaces. nih.govepa.gov The compound's propensity to exist as an anion in typical environmental conditions is a key factor limiting its volatility. nih.gov

The pKa values of 3.4 and 6.7 for endothall's carboxylic acid groups mean that it will be predominantly in its dissociated, anionic form in most natural waters and moist soils. nih.gov Anionic substances are non-volatile and will not readily partition from the aqueous phase into the atmosphere. nih.gov

Furthermore, the vapor pressure of endothall is exceptionally low, measured at 1.57 x 10⁻¹⁰ mm Hg. nih.gov This low vapor pressure indicates that even from dry soil surfaces, where the compound might be in its non-ionized form, volatilization is not an expected route of dissipation. nih.gov

Table 2: Physical Properties of Endothall Influencing Volatilization

| Property | Value | Implication for Volatilization |

|---|---|---|

| pKa values | 3.4 and 6.7 | Exists primarily as a non-volatile anion in water and moist soil. nih.gov |

Assessment of Mobility in Soil and Potential for Groundwater Movement

Endothall is characterized by very high mobility in soil. nih.govepa.gov This high mobility is directly linked to its low tendency for adsorption to soil particles, as indicated by its low Koc values (<2, 10, and an estimated 13). nih.govepa.gov

The anionic state of endothall in most soil environments contributes significantly to its mobility. nih.gov As anions are less likely to bind to negatively charged soil components like organic matter and clay, they can move more freely with soil water. nih.gov

Ecological Responses and Non Target Organism Impacts of Endothal

Differentiated Effects of Endothal Formulations on Aquatic Biota

Significant differences exist between the two primary endothal herbicide types regarding their activity on aquatic plants and other organisms. The dimethylalkylamine salts are generally two to three times more active on aquatic algae and macrophytes compared to the inorganic dipotassium (B57713) salts. dtic.mil However, this heightened effectiveness on aquatic macrophytes is coupled with a relatively greater toxicity to non-target aquatic organisms. dtic.mil Specifically, the monoamine salt is reported to be 200 to 400 times more toxic to fish than the inorganic dipotassium salt, which demonstrates very low toxicity to aquatic vertebrates. dtic.mil

Formulations containing the monoamine salt are particularly effective against filamentous algae but pose a higher toxicity risk to fish, making them less suitable for areas where fisheries resources are important. mass.gov Conversely, formulations containing the dipotassium salt generally exhibit lower organism toxicity and are more appropriate for use in significant fisheries areas. mass.gov The dipotassium salt is considered to range from slightly toxic to practically non-toxic to freshwater fish, slightly toxic to estuarine/marine fish, and moderately toxic to practically non-toxic to estuarine/marine invertebrates on an acute basis. epa.gov In contrast, Hydrothol 191 formulations (monoamine salts) have demonstrated toxicity to fish at concentrations exceeding 0.3 parts per million (ppm), with the liquid formulation capable of readily causing fish mortality in a treated site. noaa.gov Other aquatic organisms, such as tadpoles and freshwater scuds, have also shown sensitivity to Hydrothol 191 at concentrations ranging from 0.5 to 1.8 ppm. noaa.gov

The table below summarizes the comparative toxicity of endothal formulations to aquatic biota:

| Endothal Formulation | Activity on Algae/Macrophytes | Toxicity to Fish | Toxicity to Invertebrates | Suitability for Fisheries Areas |

| Dipotassium Salt | Lower | Very Low | Very Low to Moderate | More Appropriate |

| Mono-N,N-dimethylalkylamine Salt | Higher | Significantly Higher | Higher | Less Suitable |

Impacts on Aquatic Plant Communities and Flora

Endothal functions as a selective contact herbicide, primarily employed for the management of submerged aquatic vegetation and algae. wikipedia.org Its mode of action involves damaging the cells of susceptible plants at the point of contact, without affecting areas untouched by the herbicide, such as roots or tubers. wikipedia.org This herbicide has been utilized for over five decades to control submerged aquatic plants and algae in various aquatic environments, including lakes, ponds, and irrigation canals. wikipedia.org

Endothal has demonstrated effectiveness against a broad spectrum of submersed species, notably invasive ones such as Eurasian watermilfoil (Myriophyllum spicatum) and hydrilla (Hydrilla verticillata). apms.orgresearchgate.netufl.edumpi.govt.nzrpbcwd.org Studies have shown that endothal can effectively control Eurasian watermilfoil and curlyleaf pondweed (Potamogeton crispus) across various application rates, with some research indicating no significant regrowth observed up to eight weeks post-treatment. researchgate.net Hydrothol 191 formulations are also known to control filamentous algae, including Chara, Cladophora, Spirogyra, and Pithophora. noaa.gov

Laboratory experiments have indicated that the control of hydrilla improves with increasing concentrations of endothal. ufl.edu For instance, a four-day exposure to 1.25 mg/L endothal resulted in a 77% reduction in hydrilla biomass. ufl.edu Early season applications of endothal have also proven effective in controlling curlyleaf pondweed. rpbcwd.orgbemidjistate.edu As a contact herbicide, endothal rapidly induces symptoms of defoliation and desiccation by disrupting solute transport processes within plant cells. dtic.milresearchgate.net

The table below presents efficacy data for Endothal on selected target aquatic macrophytes:

| Target Species | Endothal Concentration (mg/L) | Exposure Duration | Biomass Reduction (%) | Time Post-Treatment | Reference |

| Hydrilla | 1.25 | 4 days | 77 | Not specified | ufl.edu |

| Eurasian Watermilfoil | All tested rates | Not specified | Significant decrease | 10 weeks | researchgate.net |

| Curlyleaf Pondweed | All tested rates | Not specified | Significant decrease | 10 weeks | researchgate.net |

While effective against target species, endothal products can also impact desirable native aquatic flora. Species such as pondweeds (Potamogeton spp.) and coontail (Ceratophyllum spp.) can be affected, and Hydrothol 191 formulations may also kill wild celery (Vallisneria americana). noaa.gov Studies have shown significant reductions in the biomass of sago pondweed, wild celery, and Illinois pondweed following endothal application, although regrowth was observed after eight weeks. researchgate.net

The response of native plants to endothal can be concentration-dependent. For example, coontail and elodea exhibited no effects at lower endothal concentrations (0.5, 1.0, and 2.0 mg/L), but coontail was controlled at a higher rate of 4.0 mg/L. researchgate.net Conversely, species like spatterdock, pickerelweed, and cattail were not injured at any of the tested endothal application rates. researchgate.net

Endothal's primary action involves inhibiting respiration, but it also elicits various physiological effects across different plant species, including the inhibition of lipid and protein synthesis, or inducing increased ion leakage, which is indicative of membrane disruption. dtic.mil Although endothal is generally considered a non-selective herbicide, and recommended application rates may impact some native submersed vegetation, small-scale studies suggest that low rates applied in early spring with short exposure times (1 to 3 days) can selectively control Eurasian watermilfoil with minimal damage to non-target vegetation. researchgate.net This selectivity is partly attributed to the fact that some native plant species are not actively growing during cooler, early season temperatures. researchgate.net In a mesocosm study, all non-target species experienced varying degrees of injury from endothal, whether applied alone or in combination with a fungal pathogen. ufl.edu

The structure and diversity of macrophyte communities in lake systems are significantly influenced by the phenology and composition of their constituent species. mnsu.edu Macrophyte communities are dynamic and undergo changes over time, with seasonal phenology being a key factor driving shifts in lake community structure. mnsu.edu Selective control measures that target prolific invasive species are highly beneficial for maintaining an intact native plant community. rpbcwd.org Research has shown that following biomanipulation and selective control of invasive macrophytes, native plant frequency and biomass can increase due to improved water clarity and reduced competition. rpbcwd.org Even in the presence of hydrilla, some lakes have been observed to maintain a relatively diverse community of aquatic plants, particularly in shallower waters. mpi.govt.nz

Advanced Analytical Methodologies for Endothal Research

Chromatographic Techniques for Endothal Quantification in Environmental Samples

Chromatographic methods are central to the analysis of endothal monohydrate, offering the separation capabilities required to isolate the compound from complex environmental matrices.

Gas Chromatography with Mass Spectrometry (GC-MS) is a widely employed technique for the determination of endothal in drinking water and other environmental samples. The U.S. Environmental Protection Agency (EPA) Method 548.1 describes the use of GC-MS for endothal quantification chromatographyonline.comthermofisher.cnchromatographyonline.comgreenrivertech.com.twhubspotusercontent00.net. This method often involves a multi-step process including ion-exchange solid phase extraction (SPE) for sample enrichment, followed by derivatization of endothal to a more volatile form, such as its dimethyl ester, using hot acidic methanol (B129727) chromatographyonline.comthermofisher.cnchromatographyonline.comgreenrivertech.com.twhubspotusercontent00.netwaters.comresearchgate.net. The derivatization step is critical because endothal, as a dicarboxylic acid, is not sufficiently volatile for direct GC analysis thermofisher.cnwaters.com. GC-MS offers robust qualitative confirmation of endothal results by providing characteristic mass spectral peaks, such as 68 m/z (100%), 100 m/z (79%), 69 m/z (42%), and 41 m/z (32%) nih.govepa.govgreenrivertech.com.tw.

Gas Chromatography with Flame Ionization Detection (GC-FID) is another established method for endothal analysis, also outlined in EPA Method 548.1 greenrivertech.com.twhubspotusercontent00.netnih.gov. Similar to GC-MS, GC-FID applications typically necessitate sample preparation steps, including derivatization, to convert endothal into a suitable form for chromatographic separation and detection greenrivertech.com.twhubspotusercontent00.netwaters.comresearchgate.net. For instance, endothal can be converted to its dimethyl ester by heating the eluent with acidic methanol greenrivertech.com.twwaters.comresearchgate.net. This method has demonstrated a detection limit of 0.7 µg/L in drinking water nih.gov. GC-FID has also been utilized in the preparation and characterization of certified reference materials, such as the purity estimation of this compound in NIST SRM 3064 nist.gov. While GC-FID provides quantitative data, it may require additional confirmatory analysis, often with a different GC column or GC-MS, due to its less specific detection mechanism compared to mass spectrometry greenrivertech.com.tw.

Ion Chromatography-Mass Spectrometry (IC-MS) and its tandem variant, IC-MS/MS, represent a significant advancement in endothal analysis, particularly for trace levels in water samples. These methods offer the distinct advantage of direct analysis, eliminating the need for time-consuming sample preparation steps like derivatization and extensive enrichment chromatographyonline.comthermofisher.cnchromatographyonline.comthermofisher.cnthermofisher.com. Endothal, being a dicarboxylic acid, is inherently ionic, making IC an ideal separation technique thermofisher.cnthermofisher.cn.

IC-MS systems, often utilizing selected ion monitoring (SIM) mode, allow for sensitive and selective quantification chromatographyonline.comchromatographyonline.com. IC-MS/MS, employing selected reaction monitoring (SRM) mode, provides even higher sensitivity and selectivity by monitoring specific precursor-to-product ion transitions thermofisher.cnthermofisher.comlcms.cz. For endothal, the deprotonated molecular ion [M-H]– at 185 m/z is typically used as the precursor ion, with predominant product ions at 141 m/z ([M-H-CO2]–) and 123 m/z ([M-H-CO2-H2O]–) thermofisher.com. This direct injection approach significantly reduces chromatographic run times, often halving the 20-minute run time typical of GC methods to approximately 10 minutes, thereby improving sample throughput chromatographyonline.comthermofisher.cnchromatographyonline.comthermofisher.com. Isotope-labeled internal standards, such as glutaric acid-d6 or endothall-3,4,4,5,5,6-d6 monohydrate, are commonly employed to ensure quantitation accuracy and compensate for matrix effects chromatographyonline.comthermofisher.cnchromatographyonline.comthermofisher.cnthermofisher.comlcms.cz.

Optimization of Sample Preparation and Derivatization Strategies

The choice of sample preparation and derivatization strategies is paramount for accurate endothal analysis and is largely dependent on the chosen analytical technique. For gas chromatography-based methods (GC-MS, GC-FID), endothal's low volatility necessitates derivatization. EPA Method 548.1, for instance, involves an ion-exchange solid phase extraction (SPE) step to concentrate endothal from the aqueous sample, followed by conversion to its dimethyl ester using hot acidic methanol chromatographyonline.comthermofisher.cnchromatographyonline.comgreenrivertech.com.twhubspotusercontent00.netwaters.comresearchgate.net. Another derivatization reagent mentioned is pentafluorophenylhydrazine (B1196947) (PFPH), used in EPA Method 548, where the derivative is extracted by solid phase researchgate.netepa.gov. These derivatization steps are crucial for improving volatility and thermal stability, enabling efficient chromatographic separation and detection waters.comresearchgate.netnih.gov.

In contrast, ion chromatography-mass spectrometry (IC-MS) methods offer a significant simplification in sample preparation. Due to endothal's ionic nature, IC-MS allows for direct injection of water samples, largely eliminating the labor-intensive steps of sample enrichment and derivatization thermofisher.cnchromatographyonline.comthermofisher.cnthermofisher.com. For samples with particulates, a simple filtration step may be required prior to injection thermofisher.cnthermofisher.com. This direct approach not only streamlines the analytical workflow but also reduces potential sources of error and contamination associated with extensive sample handling.

Research into High-Sensitivity Detection Methods and Limits of Quantification

Ongoing research in endothal analysis consistently aims to achieve higher sensitivity and lower limits of quantification (LOQ) to meet stringent regulatory requirements and enable detection of trace levels in environmental samples. The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the value is above the background level greenrivertech.com.tw.

Different analytical techniques yield varying detection limits for endothal:

Table 1: Reported Detection Limits for Endothal Analytical Methods

| Method | Matrix | Detection Limit (MDL/LOD) | Reference |

| GC-FID (EPA-NERL 548.1) | Drinking Water | 0.7 µg/L (0.7 ppb) | nih.gov |

| GC-MS | Water | 1.79 ppb | researchgate.net |

| GC-FID | Water | 0.7 ppb | researchgate.net |

| GC-ECD | Water | 0.05 ppm (50 ppb) (LOD) | researchgate.net |

| IC-MS/MS | Water | 0.56 ppb (estimated MDL) | thermofisher.cnthermofisher.com |

The significantly improved sensitivity of IC-MS/MS, with an estimated detection limit of 0.56 ppb and a linear response observed from 1 ppb to 1000 ppb, enables direct analysis of water samples without the need for labor-intensive sample enrichment and derivatization thermofisher.cnthermofisher.com. Factors such as the nature of interferences in the sample matrix and the amount of sample used can influence the achievable MDL for a specific sample epa.govgreenrivertech.com.tw. Laboratories are recommended to periodically determine and document their detection limit capabilities for endothal greenrivertech.com.tw.

Application of Certified Reference Materials in Endothal Analytical Method Validation (e.g., NIST SRM 3064)

Certified Reference Materials (CRMs) play a critical role in the validation of analytical methods for endothal, ensuring the accuracy and reliability of measurement results. Method validation is a process that demonstrates the suitability of an analytical method for its intended purpose nist.gov.

NIST Standard Reference Material (SRM) 3064 is a notable example of a CRM specifically developed for endothal analysis. This SRM is a solution of endothall (B106541) (CAS Registry Number 145-73-3) in water, primarily intended for calibrating chromatographic instrumentation used for endothal determination nist.gov. It can also be used to fortify aqueous samples with known amounts of endothal nist.gov.

The certified value for endothall in SRM 3064 is 40.0 mg/kg ± 1.1 mg/kg nist.gov. The preparation of this SRM at NIST involved precisely weighing and mixing this compound into water, ensuring homogeneity nist.gov. The gravimetric concentration was adjusted based on the consensus purity estimation of the endothal, which was determined using capillary gas chromatography with flame ionization detection (GC-FID) nist.gov. Aliquots from randomly selected ampoules were analyzed in duplicate using capillary GC-FID with an internal standard (dicamba) to determine the response factor nist.gov. The use of CRMs like NIST SRM 3064 is fundamental for establishing traceability, evaluating method performance parameters such as precision and accuracy, and maintaining quality control in analytical laboratories nist.goveurachem.org.

Structure Activity Relationship Sar and Computational Studies of Endothal

Correlation of Molecular Structure with Herbicidal Efficacy

Endothal's herbicidal action stems from its ability to disrupt solute transport processes within plant cells, leading to symptoms of defoliation and desiccation upon contact. The chemical formula for endothall (B106541) is C₈H₁₀O₅. wikipedia.orgdtic.mil Its mode of action involves the inhibition of respiration, lipid synthesis, and protein synthesis. dtic.milusgs.gov Endothall is structurally and mechanically related to cantharidin (B1668268), with both compounds acting as protein phosphatase 2A inhibitors. wikipedia.orgtandfonline.com This inhibition mechanism contributes to its vesicant properties, causing blistering and ulceration due to the degeneration of desmosomal plaques involved in cell-to-cell adhesion. tandfonline.com

Investigation of Stereochemical Influences on Endothal Bioactivity (e.g., Chiral Isomer Effectiveness)

Endothal is a chiral molecule, possessing four theoretical stereoisomers. herts.ac.uk Research has indicated that the specific stereochemical configuration significantly influences its herbicidal efficacy. Among its isomers, the rel-(1R,2S,3R,4S)- isomer has been identified as the most effective herbicide. herts.ac.uk This highlights the importance of stereochemistry in pesticide chemistry, where different enantiomers can exhibit varying biological properties, with one often being highly effective while others may be less active or even detrimental. michberk.com

Comparative Activity of Different Salt Formulations (e.g., Dipotassium (B57713) vs. Monoamine)

Endothall is commercially available in various salt formulations, primarily as the dipotassium salt and the mono(N,N-dimethylalkylamine) salt. wikipedia.orgmass.govnoaa.govflvc.org Both formulations dissociate in water to release endothall-diacid, which is the active herbicidal form. flvc.org However, their toxicological profiles and efficacy against different targets vary significantly. The monoamine salt formulation is generally two to three times more active on aquatic algae and macrophytes compared to the inorganic dipotassium salt. dtic.mil Conversely, the monoamine salt is substantially more toxic to fish, being 200 to 400 times more lethal than the dipotassium salt, which exhibits very low toxicity to aquatic vertebrates. dtic.milmass.govnoaa.gov This difference in toxicity is a critical consideration for environmental applications, particularly in areas with important fisheries resources. mass.govnoaa.govspmarina.net

The comparative activity can be summarized as follows:

| Formulation Type | Herbicidal Activity (Relative) | Toxicity to Fish (Relative) | Primary Use Consideration |

| Dipotassium Salt | Lower | Very Low | Fisheries areas |

| Monoamine Salt | Higher (2-3x) | Much Higher (200-400x) | Effective against filamentous algae, but restricted in fisheries areas |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Agrochemical Design

Utilizing Molecular Docking and Predictive Computational Approaches in Endothal Research

Future Research Directions and Emerging Paradigms in Endothal Studies

Further Elucidation of Unresolved Biochemical Mechanisms

Despite its long-standing use, certain biochemical mechanisms of Endothal monohydrate remain to be fully elucidated mdpi.comannualreviews.org. Endothall (B106541), the active ingredient, is known to inhibit serine/threonine protein phosphatases in plants, enzymes that are crucial for various signaling pathways and gene expression wikipedia.orgcambridge.orgnih.gov. This inhibition can lead to significant effects on gene expression, impacting a substantial portion of a plant's genome cambridge.orgnih.gov. Further research is needed to differentiate between the primary and secondary effects of Endothal at the cellular and molecular levels annualreviews.orgresearchgate.net. Understanding how inhibitors vary in potency and specificity at active sites within chloroplasts is also an area requiring further investigation annualreviews.org. Additionally, studies are needed to resolve critical knowledge gaps regarding the relative herbicidal properties of its isomers and the precise mechanisms involved in its decay mdpi.com.

Development of Novel Endothal Formulations with Enhanced Ecological Selectivity or Environmental Profile

Research efforts are directed towards developing new formulations of this compound that offer enhanced ecological selectivity and improved environmental profiles apms.orgdren.mil. Current formulations, such as the mono(N,N-dimethylalkylamine) salt and the dipotassium (B57713) salt, exhibit varying toxicities to non-target organisms mass.govusda.gov. For instance, monoamine salt formulations are more toxic to fish compared to dipotassium salt formulations mass.govusda.gov. Future research aims to develop formulations that can effectively control target vegetation while minimizing harm to desirable native plant species and other non-target organisms dren.milufl.eduresearchgate.net. This includes exploring reduced exposure times for effective control with increased non-target selectivity ufl.edu. Integrated weed management strategies, combining Endothal with biological agents, have shown promise in reducing herbicide use rates and improving selectivity, indicating a potential avenue for novel formulations dren.milufl.edu.

Refinement of Ecotoxicological Risk Assessment Methodologies

The refinement of ecotoxicological risk assessment methodologies for this compound is a crucial area of ongoing research regulations.govwa.gov. Current risk assessments integrate exposure and ecotoxicity studies using methods like the risk quotient (RQ) method, comparing RQs to levels of concern regulations.govepa.gov. However, there is a continuous need for more refined approaches to estimate environmental concentrations and assess potential risks regulations.goveuropa.euepa.gov. This includes improving the understanding of environmental fate and transport patterns, particularly in aquatic environments, where microbial activity is a primary degradation pathway mdpi.commass.gov. Advancements in modeling and monitoring data integration, as well as considering the potential impact of metabolites, are vital for more accurate risk assessments regulations.goveuropa.eu. The tiered approach to environmental risk assessment is being continuously updated to provide a more consistent and complete evaluation of potential environmental risks europa.eudlrcgroup.com.

Integration of Omics Technologies for Comprehensive Biological Response Analysis

The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is an emerging paradigm for comprehensive biological response analysis in Endothal studies cambridge.orgf1000research.comecu.edu.auisaaa.orgnih.gov. These high-throughput technologies allow for the identification, characterization, and quantification of biological molecules, providing insights into the structure, function, and dynamics of cells, tissues, and organisms in response to chemical exposure ecu.edu.auisaaa.orgnih.gov. While 'omics' methods have shown promise in providing clues to the modes of action of phytotoxins, differentiating between primary, secondary, and tertiary effects remains a challenge cambridge.orgnih.govresearchgate.net. Future research will leverage these technologies to illuminate molecular pathways, understand stress responses, and gain a more precise picture of the entire cellular process affected by this compound cambridge.orgresearchgate.netf1000research.commdpi.com. Proteomics, in particular, can offer more specific insights into signaling and metabolic processes due to post-translational events and modifications mdpi.com.

Q & A

Q. How can Endothal monohydrate be reliably identified and quantified in environmental samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) following EPA Method 548, which involves derivatization with pentafluorophenylhydrazine (PFPH) to enhance detection sensitivity. Analytical standards (e.g., this compound at 100 µg/mL in acetonitrile) and derivative standards (e.g., Endothal-PFPH at 50 µg/mL in water) are critical for calibration . Confirm identity using CAS# 145-73-3 or 62059-43-2, referencing its systematic name 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and molecular formula C₈H₁₀O₅·H₂O .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Prioritize properties such as melting point (144°C), solubility in polar solvents (e.g., acetonitrile and water), and stability under varying pH conditions. These parameters dictate storage conditions (e.g., desiccation to prevent hydrate phase changes) and solvent selection for dissolution in bioavailability or ecotoxicity studies .

Q. How should researchers handle batch-to-batch variability in this compound standards?

Methodological Answer: Source certified reference materials (CRMs) with documented purity (>98%) and batch-specific certificates of analysis (COA). Cross-validate batches using nuclear magnetic resonance (NMR) or X-ray diffraction (XRD) to confirm crystallinity and hydrate consistency .

Advanced Research Questions

Q. What experimental design strategies optimize the study of this compound’s herbicidal efficacy while minimizing environmental cross-contamination?

Methodological Answer: Employ a split-plot design with randomized block sampling to isolate treatment effects. Use soil columns to simulate field conditions and quantify leaching potential via mass balance analysis. Include negative controls (e.g., solvent-only treatments) and spike recovery tests to validate extraction protocols .

Q. How can researchers resolve contradictions in solubility data for this compound across ternary mixtures?

Methodological Answer: Apply the Flory–Huggins theory to model interactions between this compound, water, and co-solvents (e.g., ethanol). Validate models with differential scanning calorimetry (DSC) to detect phase transitions and compare against experimental datasets from controlled temperature ranges (e.g., 20–40°C) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Incorporate Bayesian hierarchical models to account for interspecies variability in ecotoxicological assays. Validate with bootstrap resampling to estimate confidence intervals .

Q. How should researchers address discrepancies in metabolite identification during this compound biodegradation studies?

Methodological Answer: Combine high-resolution LC-MS/MS with stable isotope labeling to trace metabolic pathways. Use computational tools (e.g., MetFrag) to match fragmentation patterns against spectral libraries. Replicate experiments under aerobic/anaerobic conditions to identify context-specific degradation products .

Methodological Best Practices

- Standardization : Always report CAS# 145-73-3 or 62059-43-2 to avoid ambiguity. Use EPA Method 548.1 for methyl derivative analysis in complex matrices .

- Data Reproducibility : Publish raw datasets (e.g., chromatograms, DSC thermograms) as supplementary materials with detailed metadata .

- Ethical Compliance : For studies involving human or ecological exposure, adhere to institutional review board (IRB) protocols and declare conflicts of interest in funding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.